molecular formula C19H14ClN3O4 B2513248 1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941973-70-2

1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2513248
CAS RN: 941973-70-2
M. Wt: 383.79
InChI Key: RUMRCDKRRHMVTA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals under various conditions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds structurally related to 1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide includes the synthesis and biological evaluation of various Schiff’s bases and 2-azetidinones. These compounds demonstrate potential antidepressant and nootropic (cognitive-enhancing) activities. Specifically, certain derivatives with specific aryl ring substitutions showed the highest antidepressant and nootropic activities in tests conducted on mice (Thomas et al., 2016).

Crystal Structure Analysis

The crystal structure of closely related compounds has been analyzed, such as different anticonvulsant enaminones. These studies focus on understanding the conformation and intermolecular interactions, like hydrogen bonding, which are crucial for their biological activities (Kubicki et al., 2000).

Ring Cleavage Reactions

Investigations into the chemical reactions of similar oxazine derivatives with amines have been conducted. These studies provide insights into the synthetic pathways and potential functionalization of compounds like 1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide (Kinoshita et al., 1989).

Novel Acid-Catalyzed Rearrangement

Research has also explored novel synthetic approaches, such as acid-catalyzed rearrangements of nitroaryl oxirane-carboxamides, to develop new pharmaceuticals. This research is instrumental in discovering new therapeutic agents and understanding the chemistry of similar compounds (Mamedov et al., 2016).

Synthesis of Analogous Compounds

Additional studies have focused on synthesizing and characterizing analogous compounds. For instance, novel pyrazole derivatives bearing oxopyridine-3,5-dicarbonitrile have been synthesized, offering a foundation for understanding the structural and functional diversity of such compounds (Khalifa et al., 2017).

Mechanism of Action

This typically applies to bioactive compounds and involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves speculating on potential future research directions based on the compound’s properties and behavior .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-15-4-1-3-13(9-15)11-22-12-14(7-8-18(22)24)19(25)21-16-5-2-6-17(10-16)23(26)27/h1-10,12H,11H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMRCDKRRHMVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide

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